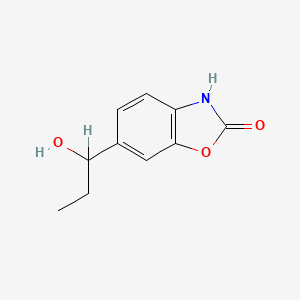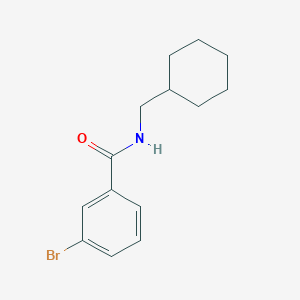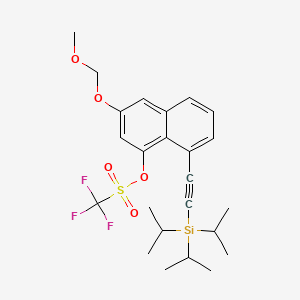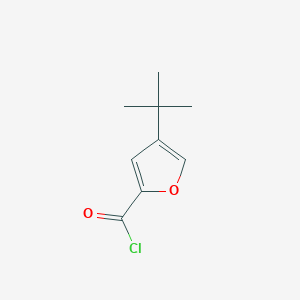![molecular formula C13H10N4O3 B13935310 6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid CAS No. 890130-07-1](/img/structure/B13935310.png)
6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is a complex organic compound that features both indole and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyrimidine ring can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction: 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid with reduced nitro groups.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole and pyrimidine moieties may play a role in binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the pyrimidine moiety.
6-Amino-pyrimidin-4-yloxy derivatives: Compounds with similar pyrimidine structures but different substituents on the indole ring.
Uniqueness
6-(6-Amino-pyrimidin-4-yloxy)-1H-indole-3-carboxylic acid is unique due to the combination of indole and pyrimidine moieties, which may confer distinct chemical and biological properties. This dual functionality can be advantageous in the design of multifunctional molecules for various applications.
Eigenschaften
CAS-Nummer |
890130-07-1 |
|---|---|
Molekularformel |
C13H10N4O3 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
6-(6-aminopyrimidin-4-yl)oxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O3/c14-11-4-12(17-6-16-11)20-7-1-2-8-9(13(18)19)5-15-10(8)3-7/h1-6,15H,(H,18,19)(H2,14,16,17) |
InChI-Schlüssel |
XNQMRVVVOQKAHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC3=NC=NC(=C3)N)NC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)




![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)
![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)


